2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c17-13-3-5-14(6-4-13)21-11-15(20)18-12-16(22-10-9-19)7-1-2-8-16/h3-6,19H,1-2,7-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOIOLUSMMKEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Cyclopentylmethylamine reaction: The intermediate is then reacted with cyclopentylmethylamine in the presence of a base to form the desired acetamide compound.
Hydroxyethoxy addition: Finally, the hydroxyethoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Structural Insights :
- Heterocyclic Rings : Replacement of the cyclopentyl group with azetidine (4-membered ring) or piperidine (6-membered ring) alters steric hindrance and conformational flexibility, impacting binding affinity to targets like ATF4 .
- Substituent Effects: The 4-chlorophenoxy group is conserved in ATF4 inhibitors, suggesting its role in hydrophobic interactions or π-stacking. In contrast, MAO inhibitors prioritize electron-rich thiazole or diphenyl groups for enzyme active-site binding .
ATF4 Inhibitors
Compounds with dual 4-chlorophenoxy groups, such as those in and , exhibit nanomolar inhibitory activity against ATF4, a stress-response transcription factor implicated in cancer progression. For example:
- 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide: Demonstrated IC₅₀ values of <100 nM in ATF4-driven cancer cell lines .
- Piperidine-based analog () : Showed improved metabolic stability due to the hydroxypropyl linker, with a 2-fold increase in half-life compared to azetidine derivatives .
MAO Inhibitors
Thiazole-containing analogs (e.g., compounds 4a-4i in ) inhibit MAO-A and MAO-B isoforms, which are linked to neurological disorders.
Yield Comparison :
- Cyclopentylmethyl derivatives typically yield 14–19% after chromatographic purification (), while azetidine analogs achieve higher yields (57%) due to optimized reaction conditions .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The hydroxyethoxy chain in the target compound reduces LogP compared to analogs with dual 4-chlorophenoxy groups, balancing lipophilicity and solubility .
- MAO inhibitors exhibit higher molecular weights and LogP values, reflecting their need for blood-brain barrier penetration .
Biological Activity
2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide, also known by its CAS number 2176069-45-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly focusing on its pharmacological properties.
The synthesis of this compound typically involves several steps:
- Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent yields 4-chlorophenoxyacetyl chloride.
- Cyclopentylmethylamine Reaction : The chlorophenoxy intermediate reacts with cyclopentylmethylamine in the presence of a base.
- Hydroxyethoxy Addition : A nucleophilic substitution introduces the hydroxyethoxy group.
These synthetic routes are crucial for obtaining the compound with high purity and yield, which is essential for biological studies .
The biological activity of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide is thought to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may influence oxidative stress and cell signaling pathways, although detailed mechanisms are still under investigation .
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy) acetamide exhibit significant anticancer properties. For instance, a derivative was shown to inhibit osteoclastogenesis, which is crucial in bone resorption processes related to osteoporosis. This compound altered the expression of osteoclast-specific marker genes and inhibited bone resorption activity in vitro .
Other Pharmacological Effects
The compound's structural characteristics allow it to function as a biochemical probe in research settings. Its unique combination of functional groups may confer distinct biological properties that warrant further investigation .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activity of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-4-chlorophenoxyacetic acid | Lacks cyclopentylmethyl and hydroxyethoxy groups | Moderate herbicidal activity |
| 2,4-Dichlorophenol | Different chlorine substitution pattern | Antimicrobial properties |
This comparison highlights the unique aspects of 2-(4-chlorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide due to its specific functional groups which may enhance its bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
